molecular formula C36H51NO11 B12435179 [(2R,3R,4S,5R,6S,7S,8R,13R,14R,17S)-14-acetyloxy-8-ethoxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate

[(2R,3R,4S,5R,6S,7S,8R,13R,14R,17S)-14-acetyloxy-8-ethoxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate

Cat. No.: B12435179
M. Wt: 673.8 g/mol
InChI Key: DXAQZKJLRXMIFW-QOLUSOKKSA-N
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Description

The compound [(2R,3R,4S,5R,6S,7S,8R,13R,14R,17S)-14-acetyloxy-8-ethoxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate is a complex organic molecule with a unique hexacyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound are not well-documented. Typically, such complex molecules are synthesized in specialized laboratories using advanced organic synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove oxygen-containing functional groups.

    Substitution: The methoxy and ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

The compound [(2R,3R,4S,5R,6S,7S,8R,13R,14R,17S)-14-acetyloxy-8-ethoxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate

Mechanism of Action

The mechanism of action for [(2R,3R,4S,5R,6S,7S,8R,13R,14R,17S)-14-acetyloxy-8-ethoxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate is not well-documented. its multiple functional groups suggest that it could interact with various molecular targets and pathways. The acetyloxy and methoxy groups may play a role in modulating its activity and interactions with other molecules .

Comparison with Similar Compounds

Properties

Molecular Formula

C36H51NO11

Molecular Weight

673.8 g/mol

IUPAC Name

[(2R,3R,4S,5R,6S,7S,8R,13R,14R,17S)-14-acetyloxy-8-ethoxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate

InChI

InChI=1S/C36H51NO11/c1-8-37-17-33(18-42-4)22(47-19(3)38)15-23(43-5)35-21-16-34(41)30(48-32(40)20-13-11-10-12-14-20)24(21)36(46-9-2,29(39)31(34)45-7)25(28(35)37)26(44-6)27(33)35/h10-14,21-31,39,41H,8-9,15-18H2,1-7H3/t21-,22-,23?,24-,25?,26?,27-,28?,29+,30+,31+,33+,34-,35?,36-/m1/s1

InChI Key

DXAQZKJLRXMIFW-QOLUSOKKSA-N

Isomeric SMILES

CCN1C[C@@]2([C@@H](CC(C34[C@@H]2C(C(C31)[C@@]5([C@@H]6[C@H]4C[C@@]([C@H]6OC(=O)C7=CC=CC=C7)([C@H]([C@@H]5O)OC)O)OCC)OC)OC)OC(=O)C)COC

Canonical SMILES

CCN1CC2(C(CC(C34C2C(C(C31)C5(C6C4CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)OCC)OC)OC)OC(=O)C)COC

Origin of Product

United States

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